Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate
Description
Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate is a pyridine-derived compound featuring a 2,4-difluorophenylmethylamino substituent at the 6-position and an ethyl ester group at the 3-position. This structure combines a fluorinated aromatic system with a methylamino linker, which may enhance binding affinity and metabolic stability in biological systems. The 2,4-difluorophenyl group is a common pharmacophore in medicinal chemistry, often employed to improve pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-15(20)11-4-6-14(19-9-11)18-8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPWICPAWKMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzylamine and ethyl nicotinate.
Formation of Intermediate: The 2,4-difluorobenzylamine is reacted with ethyl nicotinate under appropriate conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired pyridine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Key Observations:
- Fluorine Substitution Patterns: The 2,4-difluorophenyl group in the target compound contrasts with the 2,3-difluorophenyl group in compound 29 .
- Methylamino vs. Halogens: Replacing chlorine (as in ) with a methylamino group introduces hydrogen-bonding capability, which could enhance target engagement in kinase inhibitors or receptor ligands.
Biological Activity
Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate is a synthetic organic compound with potential biological activity. Its structure includes a pyridine ring, which is known for its versatility in medicinal chemistry, and a difluorophenylmethylamino substituent that may influence its pharmacological properties. This compound is being researched for its possible applications in various therapeutic areas, particularly in oncology and neurology.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various physiological effects.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could potentially bind to neurotransmitter receptors, influencing neurological pathways.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. This compound was evaluated alongside other derivatives for its ability to inhibit tumor growth in vitro and in vivo models.
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluorophenyl group is believed to enhance lipophilicity and receptor binding affinity.
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Essential for biological interaction |
| Difluorophenyl Group | Increases potency and selectivity |
| Ethoxy Group | Modulates solubility and bioavailability |
Comparative Analysis
When compared to similar compounds, this compound shows unique properties that may provide advantages in therapeutic applications:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl 6-(methylamino)pyridine-3-carboxylate | Moderate cytotoxicity | Lacks fluorine substitution |
| Ethyl 6-[(2-fluorophenyl)methylamino]pyridine-3-carboxylate | Lower potency against cancer cells | Less lipophilic |
| Ethyl 6-[(2,4-dichlorophenyl)methylamino]pyridine-3-carboxylate | Enhanced receptor binding | Chlorine substitution affects activity |
Q & A
Q. What are the common synthetic routes for Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. For example, a nucleophilic substitution reaction between a pyridine-3-carboxylate intermediate and a (2,4-difluorophenyl)methylamine derivative is common. Key intermediates include borane-pyridine adducts and protected amine precursors, which are purified via reverse-phase chromatography (e.g., C18 columns) . Critical steps include amine coupling under nitrogen and purification to isolate the target compound.
Q. How is structural elucidation performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the pyridine core and substituent positions. Mass spectrometry (MS) provides molecular weight verification (e.g., LCMS m/z 411.5 [M+H]+ observed in analogous syntheses), while infrared (IR) spectroscopy identifies functional groups like ester carbonyls and amine bonds .
Q. What biological activities are typically screened for this compound?
Initial screening focuses on antimicrobial activity, enzyme inhibition (e.g., kinases), or receptor binding assays. For example, pyridine derivatives are tested in vitro against bacterial strains or cancer cell lines, with IC₅₀ values determined via dose-response curves. Bioactivity is often linked to the electron-withdrawing effects of fluorine substituents .
Q. How are solubility and stability optimized for in vitro assays?
Solubility is enhanced using co-solvents like DMSO or cyclodextrin complexes. Stability is assessed via accelerated degradation studies under varying pH and temperature conditions. Hydrolysis of the ester group is a common degradation pathway, monitored by HPLC .
Advanced Research Questions
Q. How can reaction yields be improved during the cyclization step of analogous pyridine derivatives?
Low yields in cyclization (e.g., sodium hydride-mediated steps) may arise from moisture sensitivity or side reactions. Optimizing anhydrous conditions (e.g., dry THF, molecular sieves) and catalyst loading (e.g., tripropyltrioxatriphosphinic acid) can enhance efficiency. Post-reaction quenching with aqueous dipotassium hydrogen phosphate minimizes byproducts .
Q. What strategies resolve conflicting bioactivity data between batches?
Contradictions may stem from impurities or stereochemical variations. Orthogonal analytical methods (e.g., chiral HPLC, X-ray crystallography) and rigorous purification (e.g., recrystallization, preparative TLC) are employed. Batch-to-batch comparisons using LC-MS/MS can identify trace impurities affecting activity .
Q. How are structure-activity relationships (SAR) explored for fluorine substitution patterns?
Systematic SAR studies compare analogs with mono-, di-, or trifluorinated aryl groups. For example, replacing 2,4-difluorophenyl with 3,4-difluorophenyl alters lipophilicity and hydrogen-bonding capacity, impacting target binding. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by IC₅₀ assays .
Q. What advanced techniques characterize degradation pathways under physiological conditions?
Accelerated stability studies using LC-MS/MS identify degradation products. For instance, ester hydrolysis generates carboxylic acid derivatives, while photodegradation may produce free radicals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. How is enantiomeric purity ensured during synthesis?
Chiral stationary phases (e.g., Chiralpak AD-H) in HPLC separate enantiomers. Asymmetric synthesis routes, such as using (S)-tert-butyl glycine derivatives, enforce stereochemical control. Circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction confirms absolute configuration .
Q. What methodologies validate target engagement in cellular assays?
Cellular thermal shift assays (CETSA) or fluorescence polarization (FP) confirm compound-target interactions. For kinase inhibitors, phospho-specific antibodies in Western blotting quantify pathway modulation. CRISPR-Cas9 knockout models validate specificity .
Methodological Considerations
Q. How are reaction conditions scaled for gram-to-kilogram synthesis?
Exothermic reactions (e.g., cyclization with NaH) require controlled temperature gradients and flow chemistry setups. Process optimization includes solvent swaps (e.g., replacing ethyl acetate with toluene for easier recovery) and catalytic recycling. Pilot-scale C18 chromatography is used for purification .
Q. What analytical parameters are critical for HPLC method validation?
Key parameters include retention time reproducibility (e.g., 1.03 minutes in condition SQD-AA05), resolution (>1.5), and limit of quantification (LOQ ≤ 0.1%). Column temperature, mobile phase pH, and gradient profiles are optimized per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
